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Introduction
2-Methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest

in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The

strategic placement of an electron-donating methyl group and a potent electron-withdrawing

trifluoromethyl group on the pyridine scaffold imparts a unique combination of properties. This

unique electronic profile influences the compound's reactivity, metabolic stability, lipophilicity,

and binding interactions with biological targets.[1][2] Consequently, this heterocycle serves as a

crucial building block for developing novel pharmaceuticals and advanced agrochemicals.[2][3]

[4][5][6]

This guide provides a comprehensive technical overview of the core physicochemical

properties of 2-Methyl-6-(trifluoromethyl)pyridine. It is designed for researchers, scientists,

and drug development professionals, offering not only fundamental data but also insights into

the experimental methodologies used for its characterization and the scientific principles

governing its behavior.
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Accurate identification is the cornerstone of all chemical research. 2-Methyl-6-
(trifluoromethyl)pyridine is cataloged under several identifiers across major chemical

databases.

IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine[7]

CAS Number: 1620-72-0[3][7]

Molecular Formula: C₇H₆F₃N[3][7][8]

InChIKey: UTGYDHHZGXOFMZ-UHFFFAOYSA-N[3][7]

Canonical SMILES: CC1=NC(=CC=C1)C(F)(F)F[7]

The structure consists of a pyridine ring substituted at the 2- and 6-positions. The

trifluoromethyl group's strong inductive effect significantly lowers the electron density of the

pyridine ring, influencing its reactivity and basicity.

Caption: Chemical structure of 2-Methyl-6-(trifluoromethyl)pyridine.

Core Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and behavior in

various experimental and physiological environments. Below is a summary of the key

physicochemical data for 2-Methyl-6-(trifluoromethyl)pyridine.
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Property Value Source(s)

Molecular Weight 161.12 g/mol [3][7][8]

Appearance Powder or liquid [3]

Melting Point 12.5 °C [3]

Boiling Point 153 °C [3]

Density (Predicted) 1.216 ± 0.06 g/cm³ [3]

Flash Point 30.9 °C [3]

Vapor Pressure 13.5 mmHg at 25 °C [3]

Refractive Index 1.429 [3]

XLogP3 (Lipophilicity) 2.2 [3][7]

Topological Polar Surface Area 12.9 Å² [3][7]

The low melting point indicates that this compound can exist as either a low-melting solid or a

liquid at or near room temperature.[3] Its XLogP3 value of 2.2 suggests moderate lipophilicity, a

property often sought in drug candidates to facilitate passage through biological membranes.[3]

[7]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical

compound. The unique structural features of 2-Methyl-6-(trifluoromethyl)pyridine give rise to

a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl

group and the three aromatic protons on the pyridine ring. The methyl protons (-CH₃) would

appear as a singlet, typically in the δ 2.5-2.7 ppm range. The aromatic protons would appear

as multiplets in the δ 7.0-8.0 ppm region, with their specific chemical shifts and coupling

patterns dictated by the electronic effects of the substituents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-6-_trifluoromethyl_pyridine
https://www.scbt.com/p/2-methyl-6-trifluoromethyl-pyridine-1620-72-0
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-6-_trifluoromethyl_pyridine
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-6-_trifluoromethyl_pyridine
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://www.echemi.com/produce/pr22080131230-2-methyl-6-trifluoromethylpyridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-6-_trifluoromethyl_pyridine
https://www.benchchem.com/product/b1317463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon spectrum would display seven distinct signals. The methyl carbon

would appear upfield (around δ 20-25 ppm). The trifluoromethyl carbon (-CF₃) signal is

characteristically split into a quartet due to coupling with the three fluorine atoms and

appears in the δ 120-125 ppm range.[1]

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the

trifluoromethyl group. It is expected to show a sharp singlet, as all three fluorine atoms are

chemically equivalent, with a chemical shift characteristic for trifluoromethyl groups attached

to an aromatic ring (e.g., around δ -60 to -68 ppm).[9][10][11]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected

absorption bands include:

Aromatic C-H stretching: Weak to medium bands in the 3000-3150 cm⁻¹ region.[12]

C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity in the 1400-1650

cm⁻¹ region, characteristic of the pyridine ring.[12][13]

C-F Stretching: Very strong, intense absorption bands typically found in the 1100-1350 cm⁻¹

region, indicative of the trifluoromethyl group.

Mass Spectrometry (MS)
In mass spectrometry, 2-Methyl-6-(trifluoromethyl)pyridine is expected to show a clear

molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (approximately

161.12).[1][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition with high precision.

Reactivity, Stability, and Applications
The chemical behavior of 2-Methyl-6-(trifluoromethyl)pyridine is governed by the interplay

between the electron-donating methyl group and the electron-withdrawing trifluoromethyl

group.
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Caption: Influence of substituents on the properties and applications of the core molecule.

Stability: The compound is relatively stable under standard conditions but may decompose at

high temperatures or in the presence of strong acids or bases.[2] The trifluoromethyl group

enhances metabolic stability, making it a desirable feature in drug design to prevent oxidative

metabolism.[1]

Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group,

makes it susceptible to nucleophilic substitution reactions.[2][14] The nitrogen atom retains

some basicity, allowing it to form salts with acids.[2]

Applications: It is a valuable intermediate for synthesizing a wide range of more complex

molecules.[3] Its derivatives are found in numerous commercial agrochemicals (fungicides,

herbicides) and are actively investigated in pharmaceutical research for developing new

therapeutic agents.[2][5][6]

Safety and Handling
Proper handling is crucial due to the hazardous nature of this compound.

GHS Classification: The compound is classified as causing severe skin burns and eye

damage.[7]

Signal Word: Danger[7]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side-shields, and a lab coat.[15][16] Work should be conducted in a well-ventilated area or a

chemical fume hood.[17][18][19]

Handling Precautions: Avoid all personal contact, including inhalation of vapors.[17][19] Keep

away from heat, sparks, and open flames.[16][17] Containers should be kept tightly closed

when not in use.[15][17]

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]

[15][17]

Experimental Protocols
The following section outlines standardized, self-validating methodologies for characterizing 2-
Methyl-6-(trifluoromethyl)pyridine.

Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol validates the compound's identity by its retention time against a known standard

and confirms its molecular weight.

Preparation of Standard Solution: Accurately weigh ~1 mg of a certified reference standard

of 2-Methyl-6-(trifluoromethyl)pyridine and dissolve in 10 mL of acetonitrile to prepare a

100 µg/mL stock solution.

Preparation of Sample Solution: Prepare a sample solution of the material under

investigation at the same concentration.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1%

formic acid.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.
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Detection: UV detector at 254 nm and a mass spectrometer.

Mass Spectrometer Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Range: m/z 50-500.

Analysis:

Inject the standard solution to determine the retention time (RT) and confirm the detection

of the molecular ion [M+H]⁺ at m/z ~162.1.

Inject the sample solution. The primary peak should have the same RT (within ±2%) as the

standard.[1]

The mass spectrum associated with the sample's primary peak must show the correct

molecular ion. Purity is calculated based on the peak area percentage at 254 nm.
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Caption: Workflow for identity and purity verification using HPLC-MS.
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Protocol 2: Determination of Melting Point
This protocol determines the temperature range over which the solid-to-liquid phase transition

occurs.

Sample Preparation: Ensure the sample is dry and free of solvent. Place a small amount of

the solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: Use a calibrated digital melting point apparatus.

Measurement:

Place the capillary tube in the apparatus.

Heat rapidly to about 10 °C below the expected melting point (12.5 °C).

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last crystal melts (T₂).

Result: The melting point is reported as the range T₁ – T₂. For a pure compound, this range

should be narrow (typically < 2 °C).

Conclusion
2-Methyl-6-(trifluoromethyl)pyridine is a synthetically versatile building block with a well-

defined set of physicochemical properties. Its moderate lipophilicity, enhanced metabolic

stability conferred by the trifluoromethyl group, and predictable spectroscopic characteristics

make it an important compound for systematic drug design and agrochemical development. A

thorough understanding of its properties, reactivity, and handling requirements, as outlined in

this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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